molecular formula C15H19F3N2O4S B7057859 5-ethyl-2-hydroxy-N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]benzamide

5-ethyl-2-hydroxy-N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]benzamide

Cat. No.: B7057859
M. Wt: 380.4 g/mol
InChI Key: AKKUPXPLCDWVLK-UHFFFAOYSA-N
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Description

5-ethyl-2-hydroxy-N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with an ethyl group, a hydroxy group, and a piperidine ring bearing a trifluoromethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-hydroxy-N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the acylation of 5-ethyl-2-hydroxybenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzamide core.

    Addition of the Trifluoromethylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The ethyl group and the piperidine ring can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups like halides, ethers, and esters.

Scientific Research Applications

Chemistry

In chemistry, 5-ethyl-2-hydroxy-N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its structural features suggest it could be effective in modulating biological pathways involved in diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-2-hydroxy-N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity. This can lead to the inhibition or activation of various biological pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-2-hydroxy-N-[1-(methylsulfonyl)piperidin-4-yl]benzamide
  • 5-ethyl-2-hydroxy-N-[1-(ethylsulfonyl)piperidin-4-yl]benzamide
  • 5-ethyl-2-hydroxy-N-[1-(fluorosulfonyl)piperidin-4-yl]benzamide

Uniqueness

Compared to similar compounds, 5-ethyl-2-hydroxy-N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]benzamide is unique due to the presence of the trifluoromethylsulfonyl group. This group significantly enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the trifluoromethylsulfonyl group can improve the compound’s binding affinity to target proteins, thereby increasing its potency and efficacy in therapeutic applications.

Properties

IUPAC Name

5-ethyl-2-hydroxy-N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O4S/c1-2-10-3-4-13(21)12(9-10)14(22)19-11-5-7-20(8-6-11)25(23,24)15(16,17)18/h3-4,9,11,21H,2,5-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKUPXPLCDWVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)NC2CCN(CC2)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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